![molecular formula C6H4F11N B1358121 1H,1H-Undecafluorohexylamine CAS No. 355-34-0](/img/structure/B1358121.png)
1H,1H-Undecafluorohexylamine
Overview
Description
1H,1H-Undecafluorohexylamine is a chemical compound with the molecular formula C6H4F11N . It is often used as an analytical reagent .
Molecular Structure Analysis
The molecular structure of 1H,1H-Undecafluorohexylamine is represented by the formula C6H4F11N . The molecular weight of this compound is 299.09 .Physical And Chemical Properties Analysis
1H,1H-Undecafluorohexylamine is a liquid at 20°C . It has a boiling point of 107°C and a specific gravity of 1.64 at 20/20°C . The refractive index of this compound is 1.30 .Scientific Research Applications
NMR Spectroscopy in Solution Studies :
- Protonation and dynamic structural studies of doxylamine succinate in solution using 1H and 13C NMR at variable temperature and concentration reveal insights into the behavior of the two acidic protons of the salt, which are in ‘intermediate’ exchange at room temperature (Somashekar, Nagana Gowda, Ramesha, & Khetrapal, 2004).
Diagnostic Applications in Medical Science :
- 1H-NMR spectroscopy of cerebrospinal fluid (CSF) allows quantitative data collection of various metabolites, providing valuable diagnostic information. This method has identified 3-hydroxyisovaleric acid as a regular component of many CSF samples (Wevers, Engelke, Wendel, de Jong, Gabreëls, & Heerschap, 1995).
Chemical Analysis and Identification :
- Utilization of 1H and 13C NMR spectroscopy assists in identifying carcinogenic and mutagenic N‐hydroxy(acyloxy)‐2‐acetylaminofluorenes (Nicoletti & Iorio, 1986).
Neurochemical Research :
- Proton nuclear magnetic resonance (1H NMR) spectroscopy can identify different neural cell types, facilitating understanding of metabolic abnormalities in neurological disorders (Urenjak, Williams, Gadian, & Noble, 1993).
Material Science Applications :
- 1H NMR spectroscopy under shear and extensional flow provides insights into polymeric systems, indicating molecular conformation and interactions, which is critical for material science research (Callaghan & Gil, 1999).
Surface Chemistry Studies :
- Research on the mixing behavior of partially fluorinated carboxylic acids and their hydrocarbon analogs at the air-water interface using 1H NMR spectroscopy contributes to understanding surface chemistry phenomena (Lehmler & Bummer, 2002).
MRI Contrast Agents :
- The development of fluorinated contrast agents for magnetic resonance imaging (MRI) showcases the significance of 1H,1H-Undecafluorohexylamine in creating more effective imaging probes [(Knight, Edwards, & Paisey, 2011)](https://
Safety and Hazards
1H,1H-Undecafluorohexylamine is classified as dangerous and causes severe skin burns and eye damage . Safety precautions include wearing protective gloves, clothing, and eye/face protection. If swallowed, it is advised not to induce vomiting. If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F11N/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIHRNYGDZQEAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620171 | |
Record name | 1H,1H-Perfluorohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H-Undecafluorohexylamine | |
CAS RN |
355-34-0 | |
Record name | 1H,1H-Perfluorohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H-Undecafluorohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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